molecular formula C21H21F3NNaO11 B13846674 CF3MU-Neu5Ac Sodium Salt

CF3MU-Neu5Ac Sodium Salt

Cat. No.: B13846674
M. Wt: 543.4 g/mol
InChI Key: BTQBNKHNJNDOSZ-KEIUTPEISA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves multiple steps. The starting material, 4-trifluoromethylumbelliferone, undergoes glycosylation with N-acetylneuraminic acid in the presence of a suitable glycosyl donor and catalyst. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality. The final product is often subjected to rigorous quality control measures, including purity testing and stability assessments .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt primarily undergoes enzymatic hydrolysis reactions. It is specifically cleaved by sialidases, resulting in the release of 4-trifluoromethylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically require the presence of sialidases, buffer solutions to maintain pH, and controlled temperatures to optimize enzyme activity. Common reagents include phosphate-buffered saline (PBS) and other physiological buffers .

Major Products Formed

The major product formed from the enzymatic cleavage of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is 4-trifluoromethylumbelliferone, which exhibits strong fluorescence. This property is exploited in various assays to measure sialidase activity .

Mechanism of Action

The mechanism of action of 4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt involves its enzymatic cleavage by sialidases. The sialidase enzyme recognizes and binds to the sialic acid moiety of the compound, catalyzing the hydrolysis of the glycosidic bond. This reaction releases 4-trifluoromethylumbelliferone, which fluoresces under UV light. The fluorescence intensity is directly proportional to the sialidase activity, allowing for quantitative measurement .

Comparison with Similar Compounds

4-Trifluoromethylumbelliferyl-α-D-N-acetylneuraminic Acid, Sodium Salt is unique due to its trifluoromethyl group, which enhances its fluorescence properties compared to other similar compounds. Some similar compounds include:

These compounds are also used in sialidase assays but may differ in sensitivity and specificity due to their structural variations .

Properties

Molecular Formula

C21H21F3NNaO11

Molecular Weight

543.4 g/mol

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C21H22F3NO11.Na/c1-8(27)25-16-12(28)6-20(19(32)33,36-18(16)17(31)13(29)7-26)35-9-2-3-10-11(21(22,23)24)5-15(30)34-14(10)4-9;/h2-5,12-13,16-18,26,28-29,31H,6-7H2,1H3,(H,25,27)(H,32,33);/q;+1/p-1/t12-,13+,16+,17+,18+,20+;/m0./s1

InChI Key

BTQBNKHNJNDOSZ-KEIUTPEISA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+]

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)O.[Na+]

Origin of Product

United States

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